7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a chemical compound belonging to the spiro compound family, characterized by a fused ring system
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a membrane-bound protein characterized by its ability to bind a wide variety of drugs . It has high affinity for typical neuroleptic drugs and is considered a potential alternative target for antipsychotic agents .
Mode of Action
7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with the σ1 receptor as a ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), meaning it binds preferentially to the σ1 receptor over the σ2 receptor . It is selective for the σ1 receptor over more than 60 other receptors and ion channels .
Biochemical Pathways
Σ receptors, including the σ1 receptor, display diverse biological activities and represent potential fruitful targets for therapeutic development in combating many human diseases .
Result of Action
Its potent and selective interaction with the σ1 receptor suggests it may have significant effects on cellular processes modulated by this receptor .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride typically involves the following steps:
Benzofuran Synthesis: The starting material, benzofuran, is synthesized through a cyclization reaction of o-hydroxybenzaldehyde with acetic anhydride.
Piperidine Addition: The benzofuran ring is then reacted with piperidine in the presence of a suitable catalyst to form the spiro compound.
Methoxylation: The spiro compound undergoes methoxylation to introduce the methoxy group at the 7-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride, 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Uniqueness: The presence of the methoxy group at the 7-position distinguishes this compound from its chloro and isobenzofuran counterparts, potentially leading to different biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-9-16-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTRBACQBGUYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCNCC3)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.